Pyridine-2-carboximidohydrazide
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in the realm of organic and medicinal chemistry. nih.gov As an isostere of benzene, it is a key precursor in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov The presence of a nitrogen atom in the six-membered ring imparts distinct properties, such as basicity, water solubility, and the ability to form hydrogen bonds, making it a favored component in drug design. scbt.com This "privileged scaffold" is found in over 7,000 drug molecules of medicinal importance and has been consistently incorporated into a diverse range of FDA-approved drugs. nih.govnih.gov
The pyridine moiety enhances the pharmacological profiles of bioactive molecules by improving biochemical potency, metabolic stability, and permeability, while also addressing protein-binding issues. rsc.orgmdpi.com Its structural versatility allows for substitutions at various positions, enabling chemists to fine-tune the activity and selectivity of compounds. nih.gov Consequently, pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. chemicalbook.com This broad utility underscores the immense significance of pyridine-based structures in the development of next-generation therapeutics. scbt.comchemicalbook.com
The Role of Amidrazone Functionalities in Contemporary Chemical Science
Amidrazones, also known as hydrazones of acid amides, are a class of organic compounds characterized by a unique arrangement of three nitrogen atoms. nih.gov This functionality makes them highly reactive and versatile precursors for the synthesis of various heterocyclic systems, such as 1,2,4-triazoles and 1,2,4-triazines. nih.govlookchem.com As monoacid bases, they readily form salts with inorganic acids. nih.gov
The combination of a hydrazono group with other functional groups can lead to compounds with unique chemical and physical properties. chemicalbook.com Amidrazones are well-documented for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory effects. nih.gov Their ability to act as ligands and form complexes with transition metals further expands their utility in coordination chemistry and catalysis. nih.gov The inherent reactivity and diverse biological profile of the amidrazone group make it a valuable component in the design of novel chemical entities for various scientific applications. lookchem.comchemicalbook.com
Overview of Pyridine-2-carboximidohydrazide as a Focus Compound in Academic Inquiry
This compound, also known by synonyms such as 2-Pyridinecarboximidic acid, hydrazide and Picolinimidohydrazide, is the specific chemical entity that combines the aforementioned pyridine ring and amidrazone functionality. nih.govlookchem.com Its molecular formula is C₆H₈N₄ and it has a molecular weight of 136.15 g/mol . nih.gov This compound exists as a solid with a melting point of 95-96 °C. lookchem.com
As a distinct chemical compound, it is utilized as a key building block in organic synthesis. lookchem.com Its value is recognized in several industrial and research sectors, including the pharmaceutical and agrochemical industries. lookchem.com The presence of both the pyridine and amidrazone moieties within a single, relatively simple structure makes this compound a compelling subject for academic investigation, particularly for exploring new synthetic pathways and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1005-02-3 | nih.govchemicalbook.comlookchem.com |
| Molecular Formula | C₆H₈N₄ | nih.govlookchem.com |
| Molecular Weight | 136.15 g/mol | nih.gov |
| Melting Point | 95-96 °C | lookchem.com |
| Boiling Point | 328.4°C at 760 mmHg | lookchem.com |
| Density | 1.31 g/cm³ | lookchem.com |
| Flash Point | 152.4°C | lookchem.com |
| Topological Polar Surface Area | 77.3 Ų | nih.gov |
| Complexity | 132 | nih.gov |
Aims and Scope of Comprehensive Research in this compound Chemistry
Comprehensive research into this compound is driven by the goal of harnessing its unique structural features for various applications. The primary aims of this research include:
Synthesis and Characterization: Developing efficient and novel synthetic routes to produce this compound and its derivatives. This includes detailed spectroscopic and crystallographic characterization to fully understand its molecular structure. nih.gov
Medicinal Chemistry Exploration: Investigating its potential as a therapeutic agent. Based on the known bioactivities of its constituent parts, research is focused on its antimicrobial (antibacterial and antifungal) properties. mdpi.comlookchem.com
Coordination Chemistry: Studying its behavior as a ligand for complexation with various metal ions. The resulting metal complexes are of interest for their potential catalytic, magnetic, and biological properties. rsc.org
Materials Science Applications: Exploring its use in the development of new materials, such as corrosion inhibitors, where its chemical properties can be leveraged to protect metal surfaces. lookchem.com
The scope of this research is broad, spanning from fundamental organic synthesis and reaction mechanism studies to applied research in drug discovery and materials science. By systematically modifying the core structure and evaluating the resulting properties, researchers aim to unlock the full potential of this compound as a versatile chemical tool.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-aminopyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIHEQAQFSEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061397 | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
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Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-02-3 | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | EPA DSSTox | |
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| Record name | Pyridine-2-carboximidohydrazide | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Pyridine 2 Carboximidohydrazide
Established Synthetic Routes to Pyridine-2-carboximidohydrazide Core Structure
The synthesis of the this compound core, also known as a 2-pyridylamidrazone, is fundamentally achieved through the reaction of 2-cyanopyridine (B140075) with hydrazine (B178648). This transformation relies on the inherent reactivity of the nitrile group toward nucleophilic attack.
Nucleophilic Addition of Hydrazines to Nitriles
The formation of this compound is a classic example of the nucleophilic addition of a hydrazine to a nitrile. In this reaction, hydrazine (H₂N-NH₂) acts as a potent nucleophile, with the lone pair of electrons on one of the nitrogen atoms attacking the electrophilic carbon atom of the nitrile group (-C≡N) in 2-cyanopyridine. edurev.inwikipedia.org This initial attack leads to the formation of a transient intermediate.
Preparation from 2-Cyanopyridine Precursors
The most direct and widely employed method for preparing this compound involves the treatment of 2-cyanopyridine with hydrazine hydrate (B1144303) (N₂H₄·H₂O). wikipedia.orggoogle.com This reaction is typically conducted by heating the reactants in a suitable solvent, such as water or an alcohol. The reaction of 2-cyanopyridines with hydrazine readily forms the corresponding amide hydrazides. wikipedia.org For instance, reacting 2-cyanopyridine with hydrazine hydrate at a moderately elevated temperature (e.g., 50°C) leads to the disappearance of the starting materials and the formation of the desired product. google.com
The general protocol involves mixing 2-cyanopyridine with hydrazine hydrate, often in an aqueous medium, and allowing the reaction to proceed for several hours. google.com The resulting this compound can then be used directly for further derivatization or isolated as a stable solid.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Cyanopyridine | Hydrazine Hydrate | Water | 50°C, 4 hours | This compound | google.com |
| 2-Cyano-6-methylpyridine | Hydrazine Hydrate | Water | 50°C, 3 hours | 6-Methylthis compound | google.com |
Derivatization Strategies for this compound
The this compound molecule possesses multiple reactive sites, making it an excellent platform for a variety of derivatization reactions to generate a library of structurally diverse compounds.
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound is most commonly achieved by beginning with a substituted 2-cyanopyridine precursor. A wide array of substituted pyridines can be synthesized through various methods, including cascade reactions involving alkenylboronic acids and ketoxime O-pentafluorobenzoates, which allow for modular and efficient construction of the pyridine (B92270) core with diverse functional groups. nih.gov Once the desired substituted 2-cyanopyridine is obtained, it can be converted to the corresponding substituted this compound analog using the standard reaction with hydrazine hydrate, as detailed in section 2.1.2. google.com This approach allows for systematic modification of the pyridine ring.
Formation of Schiff Bases from this compound
The terminal primary amine (-NH₂) of the hydrazide moiety in this compound is a reactive nucleophile that readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. nih.govsigmaaldrich.com This reaction typically involves refluxing the this compound with the desired carbonyl compound in a solvent like absolute ethanol, sometimes with a catalytic amount of acid. mdpi.com The resulting Schiff bases, also known as hydrazones, contain a characteristic imine (C=N) bond. This strategy has been widely used to synthesize extensive series of pyridine-based Schiff base derivatives. nih.govsigmaaldrich.comnih.gov
Table 2: Examples of Schiff Base Formation
| Hydrazide Precursor | Carbonyl Compound | Reaction Conditions | Resulting Structure Type | Reference |
|---|---|---|---|---|
| This compound | Benzaldehyde | Reflux in Ethanol | N'-(phenylmethylene)this compound | nih.gov |
| This compound | p-Methoxybenzaldehyde | Reflux in Ethanol | N'-(4-methoxybenzylidene)this compound | nih.gov |
| This compound | Acetophenone | Reflux in Ethanol with Acetic Acid | N'-(1-phenylethylidene)this compound | mdpi.com |
| This compound | Cyclohexanone | Reflux in Ethanol | N'-(cyclohexylidene)this compound | mdpi.com |
Incorporation into Complex Molecular Architectures (e.g., Mannich Bases)
This compound can be incorporated into more complex molecular frameworks through reactions like the Mannich reaction. Mannich bases are β-amino-ketone compounds formed by the aminoalkylation of a substrate containing an active hydrogen atom. chitkara.edu.in The reaction involves the condensation of a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. chitkara.edu.inresearchgate.net
In the case of this compound, the N-H protons of the hydrazide group can serve as the active hydrogens. A Mannich reaction would involve reacting this compound with formaldehyde and a suitable amine (e.g., morpholine, piperidine, or a primary aromatic amine). mdpi.comresearchgate.net This three-component reaction would lead to the formation of a new C-N bond, attaching an aminomethyl group to one of the nitrogen atoms of the hydrazide moiety, thus creating a novel and complex Mannich base derivative.
Hybrid Ligand Systems Incorporating this compound Moieties
This compound serves as a valuable building block for the construction of hybrid ligand systems due to its multiple coordination sites: the pyridine ring nitrogen, the imine nitrogen, and the hydrazide moiety. These sites can engage with one or more metal centers, leading to the formation of diverse and complex supramolecular structures. The development of hybrid ligands is a burgeoning area of coordination chemistry, with applications in catalysis, materials science, and medicinal chemistry.
The synthesis of such hybrid systems can be approached through several established methodologies, adapted for the specific reactivity of this compound. One common strategy involves the condensation of the hydrazide group with various aldehydes or ketones to form Schiff base derivatives. This approach is highly versatile, allowing for the introduction of a wide array of functional groups into the final ligand structure. For instance, reaction with pyridine-2-carboxaldehyde or its derivatives would yield a ligand with two distinct pyridine-based chelating units. researchgate.net Similarly, reaction with dicarbonyl compounds can lead to the formation of macrocyclic ligands, where two this compound units are bridged together. nih.gov
Another approach to hybrid ligand synthesis involves the use of this compound as a precursor in multi-component reactions. These one-pot reactions can efficiently generate complex molecular architectures from simple starting materials. nih.gov For example, a reaction between this compound, a metal salt, and another coordinating species could directly assemble a heterometallic complex or a metal-organic framework (MOF).
The table below summarizes potential synthetic strategies for hybrid ligands based on this compound, drawing parallels from the synthesis of related pyridine-based ligand systems.
| Synthetic Strategy | Reactants | Potential Product Type | Key Features |
| Schiff Base Condensation | This compound, Aldehydes/Ketones | Asymmetrical or Symmetrical Schiff Base Ligands | High versatility in introducing functional groups. |
| Macrocyclization | This compound, Dicarbonyl Compounds | Macrocyclic Ligands | Formation of pre-organized cavities for metal ion binding. |
| Multi-component Reactions | This compound, Metal Salts, Other Ligands | Heterometallic Complexes, MOFs | Efficient, one-pot synthesis of complex structures. |
| Metal-Templated Synthesis | This compound, Metal Ion | Interlocked or Knotted Molecular Architectures | Metal ion directs the stereochemical outcome of the reaction. |
The design and synthesis of hybrid ligands incorporating the this compound moiety open up avenues for creating novel coordination compounds with tailored properties and functionalities.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. nih.gov The synthesis of this compound can benefit from these principles by adopting methodologies that reduce waste, use safer solvents, and improve energy efficiency.
One of the key green chemistry approaches applicable to the synthesis of this compound is the use of alternative energy sources, such as microwave irradiation. nih.gov Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the preparation of various pyridine derivatives. nih.gov This technique could be applied to the classical synthesis of this compound from 2-cyanopyridine and hydrazine, potentially leading to a more efficient and environmentally benign process.
The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. An electrochemical method for the synthesis of pyridine carboxamides from pyridine carbohydrazides in an aqueous medium has been reported, which avoids the use of external chemical oxidants. rsc.org This approach could be adapted for the synthesis of this compound, offering a greener alternative to traditional methods that often rely on volatile organic solvents.
Furthermore, the development of one-pot, multi-component reactions represents a powerful strategy in green chemistry. nih.gov A one-pot synthesis of this compound, for instance from 2-methylpyridine, an activating agent, and hydrazine, would reduce the number of purification steps and minimize waste generation. The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry. nih.gov
The table below outlines several green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Alternative Energy Sources | Microwave-assisted reaction of 2-cyanopyridine and hydrazine. nih.gov | Reduced reaction times, increased yields, energy efficiency. |
| Use of Safer Solvents | Electrochemical synthesis in aqueous media. rsc.org | Elimination of volatile organic solvents, reduced toxicity. |
| Atom Economy | One-pot, multi-component synthesis from simple precursors. nih.gov | Maximization of atom incorporation, waste reduction. |
| Catalysis | Use of recoverable and reusable heterogeneous catalysts. nih.gov | Reduced catalyst waste, improved process efficiency. |
| Renewable Feedstocks | Synthesis from bio-based starting materials. researchgate.net | Reduced reliance on fossil fuels, improved sustainability. |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis and for controlling the formation of byproducts. While a definitive, experimentally validated mechanism for its synthesis may not be widely published, a plausible pathway can be proposed based on established principles of organic chemistry and related reactions.
The most direct synthesis of this compound involves the reaction of 2-cyanopyridine with hydrazine. This reaction is a nucleophilic addition to the nitrile carbon. The mechanism likely proceeds through the following steps:
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom of the nitrile group in 2-cyanopyridine. This results in the formation of a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen of the hydrazine moiety to the negatively charged nitrogen of the former nitrile group. This yields an uncharged intermediate, an N-amidinohydrazine.
Tautomerization: The N-amidinohydrazine intermediate can then tautomerize to the more stable this compound. This tautomerization involves the migration of a proton and a shift of the double bond.
An alternative synthetic route could involve the reaction of a pyridine-2-carboximidate ester with hydrazine. In this case, the reaction would proceed via a nucleophilic acyl substitution-like mechanism, where hydrazine displaces the alkoxy group of the imidate ester.
The table below outlines a proposed mechanistic pathway for the synthesis of this compound from 2-cyanopyridine and hydrazine.
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of hydrazine on the nitrile carbon of 2-cyanopyridine. | Zwitterionic intermediate |
| 2 | Intramolecular proton transfer. | N-amidinohydrazine |
| 3 | Tautomerization. | This compound |
Further mechanistic studies, for example, using isotopic labeling or computational modeling, would be beneficial to fully elucidate the reaction pathway and to identify any potential intermediates or transition states. A deeper understanding of the mechanism could enable the development of more efficient and selective synthetic methods.
Coordination Chemistry and Ligand Design with Pyridine 2 Carboximidohydrazide
Fundamental Principles of Ligand Coordination and Chelation in Pyridine-2-carboximidohydrazide Complexes
The coordination behavior of this compound is governed by the presence of several potential donor sites: the pyridine (B92270) ring nitrogen, the imino nitrogen, and the terminal amino/hydrazide nitrogen atoms. This arrangement facilitates chelation, a process where a single ligand binds to a central metal atom at two or more points, forming a stable ring structure known as a chelate.
This compound and its analogues primarily function as chelating ligands, exhibiting various binding modes depending on the metal ion, reaction conditions, and the presence of substituents.
Bidentate Coordination: The most common binding mode involves the nitrogen atom of the pyridine ring and the imine nitrogen atom of the carboximidohydrazide fragment. This N,N-bidentate chelation forms a stable five-membered ring with the metal center. This mode is observed in numerous complexes, providing a robust and predictable coordination environment.
Tridentate Coordination: Certain derivatives of this ligand class can exhibit tridentate coordination. For instance, N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide, a related ligand, can act as a tridentate ligand through the nitrogen atoms of the central pyridine ring and the deprotonated carboxamide groups. nih.gov Similarly, ligands derived from 2-(1-methylhydrazinyl)pyridine can provide an N,N,N-donor environment. researchgate.net In the case of this compound, tridentate behavior could potentially involve the pyridine nitrogen, the imine nitrogen, and the terminal hydrazide nitrogen, leading to the formation of two fused five-membered chelate rings. This mode enhances the stability of the resulting complex due to the macrocyclic effect.
Bridging Ligands: In polynuclear complexes, these ligands can act as bridges between two or more metal centers. For example, a dinuclear zinc(II) complex features two zinc atoms bridged by three N=N links from the ligand N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. researchgate.networktribe.com In some dimeric copper(II) complexes, one of the terminal pyridyl rings from a ligand coordinated to one copper center can coordinate to a second copper atom. nih.govrsc.org
The electronic properties and coordination behavior of this compound can be systematically modified by introducing substituents on the pyridine ring or the hydrazide moiety. These modifications can influence the ligand's donor capability, the stability of the metal complexes, and their resulting geometry.
Electronic Effects: The introduction of electron-donating groups (e.g., methyl, methoxy) on the pyridine ring increases the electron density on the pyridine nitrogen, enhancing its basicity and donor strength. nih.gov This generally leads to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density on the pyridine nitrogen, reducing its donor capability. nih.gov This effect can make metalation more challenging but can also influence the redox properties of the final complex. nih.gov For instance, studies on substituted pyridine-N-oxides have shown that electron-donating substituents lead to greater complexation ability, while strong electron-withdrawing groups enhance other properties like antifungal activity by increasing the electron affinity. researchgate.net
Steric Effects: Bulky substituents placed near the coordination sites can impose steric hindrance, influencing the geometry of the resulting complex. This steric pressure can affect the bond angles and distances within the coordination sphere and may favor the formation of certain geometries over others, for example, favoring a four-coordinate complex over a five-coordinate one. nih.gov
Synthesis and Characterization of Transition Metal Complexes of this compound
The synthesis of transition metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. worktribe.comjscimedcentral.com The resulting complexes are often crystalline solids and can be characterized by a range of analytical and spectroscopic techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Copper(II) complexes of this compound derivatives have been extensively studied. A notable example is the cis-[dichloro(N'-(2-benzyloxybenzylidene) pyridine-2-carboxamidrazone) copper(II)] complex. researchgate.netaston.ac.uk
Synthesis: These complexes are generally prepared by mixing the ligand with a copper(II) salt, such as copper(II) chloride, in a suitable solvent. researchgate.net
Structural Features: X-ray crystallography reveals that these complexes often exhibit a distorted square planar geometry. researchgate.netaston.ac.uk In the case of cis-[dichloro(N'-(2-benzyloxybenzylidene) pyridine-2-carboxamidrazone) copper(II)], the distortion from ideal square planar geometry is attributed to the non-equivalent donor atoms of the ligand. researchgate.netaston.ac.uk The Cu–Cl bond lengths are equivalent, and an intermolecular interaction between a chlorine atom and an adjacent copper center can lead to a pseudo-square pyramidal geometry. researchgate.netaston.ac.uk Other copper complexes with related pyridine carboxamide ligands have shown the ability to form polynuclear structures, including dimeric, trimeric, and tetrameric assemblies, often involving bridging ligands. nih.govrsc.org
Table 1: Crystallographic Data for a Representative Copper(II) Complex
| Parameter | cis-[dichloro(N'-(2-benzyloxybenzylidene) pyridine-2-carboxamidrazone) copper(II)] aston.ac.uk |
|---|---|
| Formula | C20H18Cl2CuN4O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.414(5) |
| b (Å) | 8.6510(10) |
| c (Å) | 27.091(4) |
| β (°) | 109.800(17) |
| Coordination Geometry | Distorted Square Planar / Pseudo-Square Pyramidal |
Coordination complexes of iron(III), cobalt(II), and zinc(II) have been synthesized using the related ligand N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide (pmhpa). researchgate.networktribe.com These complexes showcase diverse structural arrangements.
Cobalt(II) Complex: The cobalt(II) complex is dinuclear, with a formula of [Co2(pmhap)2Cl3]2[CoCl4]. researchgate.networktribe.com In this structure, two cobalt ions are bridged by a chloride ion and the two nitrogen atoms of the N=N group of the pmhap ligand. researchgate.networktribe.com The complex is paramagnetic. worktribe.com
Zinc(II) Complex: The zinc(II) complex, Zn2(pmhpa)34, is also dinuclear. researchgate.networktribe.com The two zinc atoms are bridged by three N=N links from the pmhpa ligands, creating a structure that can be described as a threefold symmetric rotor. researchgate.networktribe.com Each zinc atom is octahedrally coordinated by six nitrogen atoms. worktribe.com
Table 2: Summary of Fe(III), Co(II), and Zn(II) Complexes with a Carboximidamide Ligand researchgate.networktribe.com
| Metal Ion | Complex Formula | Key Structural Feature |
|---|---|---|
| Iron(III) | [Fe(pmhap)2][FeCl4] | Mononuclear cation with octahedral Fe(III) |
| Cobalt(II) | [Co2(pmhap)2Cl3]2[CoCl4] | Dinuclear, bridged by chloride and ligand N=N group |
| Zinc(II) | Zn2(pmhpa)34 | Dinuclear, bridged by three ligand N=N groups |
While direct structural reports on this compound complexes with palladium(II) and platinum(II) are less common, the coordination chemistry can be inferred from studies on structurally similar ligands, such as pyridine-2-carbaldehyde thiosemicarbazone and 2-pyridinethioamide. nih.govnih.govuef.fi
Expected Coordination: Palladium(II) and Platinum(II) ions, with a d8 electron configuration, have a strong preference for forming four-coordinate, square planar complexes. wikipedia.org
Binding Modes with Related Ligands: For ligands like 2-pyridinethioamide, coordination with Pd(II) and Pt(II) can occur in a chelating fashion. uef.fi Computational studies on related systems suggest that N,N-chelation is energetically favored. uef.fi For pyridine-2-carbaldehyde thiosemicarbazone, coordination typically occurs through the pyridine nitrogen, the imine nitrogen, and the sulfur atom, acting as a tridentate NNS ligand. In many reported complexes, the ligand coordinates as a monoanionic species after deprotonation of the thioamide group. nih.govnih.gov It is therefore expected that this compound would act as a bidentate or tridentate N,N-donor ligand, likely forming stable, square planar complexes with Pd(II) and Pt(II).
Diverse Metal-Pyridine-2-carboximidohydrazide Systems
This compound, primarily through its Schiff base derivatives, demonstrates extensive coordination capabilities with a variety of metal ions. Research has documented the formation of stable complexes with numerous d-block transition metals.
These ligands have been successfully used to synthesize complexes with metals such as copper(II), nickel(II), cobalt(II), zinc(II), manganese(II), and cadmium(II). researchgate.netresearchgate.netdergipark.org.tr The versatility extends to other metals as well, with documented complexes of iron(III), chromium(III), ruthenium(II), and osmium(II). researchgate.netlongdom.org The resulting complexes exhibit a range of coordination numbers and geometries, including square planar, tetrahedral, and octahedral structures, depending on the specific metal ion, the substituents on the ligand, and the reaction conditions. dergipark.org.truobaghdad.edu.iqnih.gov For instance, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have been shown to form mononuclear, binuclear, and polynuclear complexes. researchgate.netamazonaws.com
The ability of these ligands to stabilize various metal ions in different oxidation states makes them valuable platforms for developing new materials and compounds with specific electronic and magnetic properties.
Advanced Structural Analysis of this compound Coordination Complexes
The precise three-dimensional arrangement of atoms in metal complexes of this compound derivatives is fundamental to understanding their properties. Advanced analytical techniques provide detailed insights into bond lengths, coordination geometries, and the subtle interactions that govern their behavior.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these coordination compounds. Studies on complexes derived from this ligand family have revealed a variety of coordination environments.
A well-characterized example is a copper(II) complex with a Schiff base derived from 2-pyridinamidrazone, cis-[dichloro(N1-(2-benzyloxybenzylidene)pyridine-2-carboxamidrazone)copper(II)]. researchgate.net X-ray analysis of this complex showed that it crystallizes in the monoclinic space group C2/c. The copper(II) center adopts a distorted square planar geometry, a common arrangement for d⁹ metal ions. This distortion is attributed to the non-equivalent donor atoms of the ligand. researchgate.net In some cases, weak intermolecular interactions can lead to a pseudo-square pyramidal geometry. researchgate.net
Other studies have confirmed different geometries based on the metal center. For instance, complexes with Ni(II) have been observed to adopt octahedral structures, while certain Zn(II) complexes, which lack crystal field stabilization energy, can form tetrahedral geometries. dergipark.org.trnih.govresearchgate.net The ligand typically acts in a bidentate or tridentate fashion, chelating to the metal ion to form stable five- or six-membered rings. researchgate.net
Table 1: Crystallographic Data for a Representative Copper(II) Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | cis-[dichloro(N1-(2-benzyloxybenzylidene) pyridine-2-carboxamidrazone)copper(II)] | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| Coordination Geometry | Distorted Square Planar | researchgate.net |
Spectroscopic Signatures in Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR)
Spectroscopic methods are crucial for characterizing the formation and structure of metal complexes in various states. Each technique provides a unique signature of the metal-ligand interaction.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the formation of Schiff base ligands and their subsequent coordination to metal ions. The condensation of Pyridine-2-carboxhydrazide with an aldehyde or ketone results in the disappearance of the C=O stretching vibration of the aldehyde/ketone and the emergence of a new, strong band corresponding to the azomethine (C=N) group, typically in the 1604–1645 cm⁻¹ region. longdom.orgresearchgate.net Upon complexation, this C=N stretching frequency often shifts, indicating the coordination of the azomethine nitrogen to the metal center. Furthermore, characteristic vibrations of the pyridine ring and the N-N bond of the hydrazone moiety also shift upon coordination, providing further evidence of metal-ligand bond formation. researchgate.netmdpi.com New bands at lower frequencies (typically 400-600 cm⁻¹) are assigned to M-N and M-O stretching vibrations. researchgate.net
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes provide information about the electronic transitions within the ligand and the metal center. The free ligands typically exhibit high-intensity bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and the azomethine group. amazonaws.comnih.gov Upon complexation, the positions and intensities of these intra-ligand bands may shift. More significantly, new bands often appear in the visible region. These lower-energy bands are characteristic of d-d transitions within the transition metal's d-orbitals and/or ligand-to-metal charge transfer (LMCT) bands. amazonaws.comnih.gov For example, a Cu(II) complex showed a d-d band at 554 nm attributed to the ²B₁g→²A₁g transition, consistent with a square planar geometry. amazonaws.com The electronic spectrum of an octahedral Ni(II) complex displayed bands corresponding to ³A₂g→³T₁g(F) and ³A₂g→³T₁g(P) transitions. uobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)). In ¹H NMR, the formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically downfield (e.g., ~9.3 ppm). mdpi.com The signal for the amide proton (-NH-) is also prominent. Upon complexation with a diamagnetic metal ion, the chemical shifts of protons near the coordination sites, especially the azomethine proton and the aromatic protons of the pyridine ring, are altered, confirming the ligand's involvement in complexation. mdpi.comresearchgate.net Similarly, in ¹³C NMR, the resonances for the azomethine carbon and the carbons of the pyridine ring are diagnostic of complex formation. researchgate.netmdpi.com
Table 2: Representative Spectroscopic Data for this compound Schiff Base Complexes
| Spectroscopic Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR | Appearance of ν(C=N) band (~1604-1645 cm⁻¹) | Formation of Schiff base (azomethine group) | longdom.orgresearchgate.net |
| IR | Shift in ν(C=N) and pyridine ring vibrations | Coordination of azomethine and pyridine nitrogens | researchgate.netmdpi.com |
| UV-Vis | Bands in the visible region (e.g., ~400-800 nm) | d-d electronic transitions of the metal ion | nih.govuobaghdad.edu.iq |
| ¹H NMR | Appearance of azomethine proton signal (-CH=N-) | Formation of Schiff base | mdpi.com |
| ¹H NMR | Shift of azomethine and pyridine proton signals | Coordination to a diamagnetic metal ion | mdpi.comresearchgate.net |
Electronic Structure and Bonding Characteristics of this compound Complexes
The nature of the chemical bonds and the distribution of electrons in complexes of this compound derivatives dictate their geometry, stability, and reactivity. Theoretical studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating these characteristics.
DFT calculations have been successfully employed to predict the geometries of these complexes, showing excellent agreement with experimental data from X-ray crystallography. researchgate.net These studies confirm that for d⁸ and d⁹ ions like Ni(II), Pd(II), and Cu(II), a square planar geometry is generally favored, while for d¹⁰ ions like Zn(II), a tetrahedral geometry is preferred. researchgate.net This difference is partly explained by the Crystal Field Stabilization Energy (CFSE), which is zero for the d¹⁰ Zn(II) ion, allowing it to adopt a geometry based primarily on steric and electrostatic considerations, whereas the d⁸ Ni(II) ion gains significant electronic stability from a square planar arrangement. nih.gov
To provide a more detailed picture of the metal-ligand bond, advanced computational techniques like Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) are used. This method deconstructs the total interaction energy into distinct components: electrostatic attraction, Pauli repulsion, and orbital interaction (covalent) terms. EDA-NOCV analysis on related pyridine-based Schiff base complexes reveals the specific orbital contributions to the covalent bond, quantifying the electron donation from the ligand's donor atoms (e.g., pyridine-N, azomethine-N) to the vacant orbitals of the metal center. researchgate.net These calculations help to rationalize the stability and electronic properties of the complexes, providing a quantitative basis for the nature of the coordination bond. researchgate.net
Catalytic Applications of Pyridine 2 Carboximidohydrazide and Its Metal Complexes
Pyridine-2-carboximidohydrazide as a Ligand in Homogeneous Catalysis
The utility of pyridine-containing ligands in stabilizing metal centers for homogeneous catalysis is well-established. These ligands can modulate the electronic and steric environment of the metal, thereby influencing the catalytic activity and selectivity. While the broader class of pyridine-based ligands has been extensively studied, specific research on this compound as a ligand in homogeneous catalysis is limited. However, the structural motifs present in this compound, namely the pyridine (B92270) ring and the hydrazone moiety, suggest its potential as a chelating ligand for various transition metals. The nitrogen atoms of the pyridine ring and the hydrazone group can coordinate with a metal ion, forming stable complexes that could, in principle, be catalytically active.
Heterogeneous Catalytic Systems Involving this compound Derivatives
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable heterogeneous catalytic systems. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recovery of heterogeneous catalysts. Derivatives of pyridine compounds have been anchored to various solid supports, including polymers and silica, to create effective heterogeneous catalysts. In principle, this compound could be functionalized and immobilized on a solid support. Such a system could find applications in various organic transformations, although specific examples involving this particular compound are not yet widely reported in the scientific literature.
Specific Catalytic Transformations Mediated by this compound-based Catalysts
Although direct catalytic applications of this compound are not extensively documented, studies on structurally related compounds provide insights into potential transformations. For instance, hydrazone derivatives of 2-pyridinecarboxaldehyde (B72084) have been used to form metal complexes that exhibit catalytic activity. One notable example is a Barium(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand, which has been shown to catalyze the oxidation of benzyl (B1604629) alcohol.
In this study, the Ba(II) complex demonstrated its ability to facilitate the conversion of benzyl alcohol to other products. The efficiency of this catalytic process was found to be dependent on various reaction parameters.
| Entry | Solvent | Temperature (°C) | Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) |
| 1 | 1,4-Dioxane | 130 | 3 | 15 | - |
| 2 | 1,4-Dioxane | 130 | 6 | 45 | 4.5 |
| 3 | 1,4-Dioxane | 130 | 7 | 57 | 17 |
| 4 | Tetrahydrofuran | 130 | 3 | 15 | 80 |
| 5 | Tetrahydrofuran | 130 | 4 | 67 | 53 |
| 6 | Tetrahydrofuran | 130 | 6 | 75 | 35 |
Table 1: Catalytic performance of a Ba(II) complex with a pyridine-2-carboxaldehyde-derived hydrazone ligand in the oxidation of benzyl alcohol.
Furthermore, picolinimidohydrazide, another name for this compound, has been utilized as a reactant in the synthesis of 1,2,4-triazine (B1199460) derivatives. While in this case it acts as a building block rather than a catalyst, it highlights the reactivity of the molecule which could be harnessed in catalytic cycles.
Mechanistic Insights into this compound-Assisted Catalytic Processes
The understanding of the reaction mechanisms is crucial for the rational design and optimization of catalysts. For catalysis involving metal complexes of pyridine-containing ligands, the mechanism often involves the coordination of the substrate to the metal center, followed by one or more catalytic steps such as oxidative addition, migratory insertion, or reductive elimination.
In the context of the aforementioned benzyl alcohol oxidation catalyzed by a Ba(II)-hydrazone complex, a plausible mechanism would involve the coordination of the alcohol to the barium center. This would be followed by a deprotonation step and subsequent transfer of hydride, leading to the formation of the oxidized product and the regeneration of the catalyst. However, detailed mechanistic studies, including kinetic and computational investigations, for catalytic processes specifically involving this compound are currently lacking in the available literature. Elucidating these mechanisms remains a key area for future research to unlock the full catalytic potential of this class of compounds.
Theoretical and Computational Investigations of Pyridine 2 Carboximidohydrazide
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic characteristics and predicting the reactivity of Pyridine-2-carboximidohydrazide. These computational studies offer insights that complement experimental findings.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orglibretexts.org For this compound, the energy of these orbitals and the resulting HOMO-LUMO gap have been calculated to predict its electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orglibretexts.org The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. libretexts.org
DFT calculations have been employed to determine the energies of the HOMO and LUMO for similar pyridine (B92270) derivatives. These studies reveal how substituents on the pyridine ring can influence the energy levels of these frontier orbitals, thereby tuning the molecule's electronic properties and reactivity. rsc.orgresearchgate.net For instance, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are instrumental in predicting various spectroscopic parameters of molecules like this compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation and characterization of the compound. researchgate.net For example, calculated IR frequencies can be compared with experimental data to confirm the presence of specific functional groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in assigning the signals observed in experimental spectra. researchgate.net These theoretical predictions provide a valuable reference for interpreting experimental spectroscopic data.
Evaluation of Global Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors, calculated using DFT, offer a framework for understanding the chemical behavior of this compound in various reactions. researchgate.netresearchgate.net
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound. These computational techniques can be used to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. uni-muenchen.de Molecular dynamics simulations, in particular, can track the movement of atoms over time, providing insights into the flexibility of the molecule and its interactions with its environment, such as solvent molecules. For similar pyridine derivatives, molecular modeling has been used to understand their three-dimensional structures and how they interact with biological targets. researchgate.net
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. wuxiapptec.com
For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the hydrazide group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. researchgate.netnih.gov This analysis of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. wuxiapptec.com
Conformational Analysis and Tautomerism Studies
This compound can exist in different spatial arrangements (conformations) and may also exhibit tautomerism. Conformational analysis, often performed using computational methods, aims to identify the most stable conformations and the energy barriers for interconversion. researchgate.netnih.govresearchgate.net For related pyridine hydrazide structures, studies have shown the existence of different conformers stabilized by intramolecular hydrogen bonds. uni-muenchen.de
Advanced Analytical Methodologies for Pyridine 2 Carboximidohydrazide Characterization
High-Resolution Spectroscopic Techniques
Spectroscopy is fundamental to the analysis of Pyridine-2-carboximidohydrazide, with each technique offering unique information about its molecular structure and properties.
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and environment of each atom can be determined.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the closely related compound, Pyridine-2-carboxamide, the protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.com The protons of the hydrazide group (-NHNH₂) would exhibit distinct signals, often appearing as broad singlets due to chemical exchange and quadrupole effects of the nitrogen atoms. The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The pyridine ring carbons show signals in the downfield region (δ 120-150 ppm), characteristic of aromatic systems. researchgate.net The carbonyl carbon (C=O) of the hydrazide group is particularly diagnostic, appearing at a lower field (typically δ 160-170 ppm) due to the deshielding effect of the electronegative oxygen atom. rsc.org
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of ¹H and ¹³C signals.
COSY establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton. bmrb.io
HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connection between the pyridine ring and the carboximidohydrazide side chain. bmrb.io
Table 1: Representative NMR Data for Pyridine-Related Scaffolds
| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 9.0 | Protons on the pyridine ring. chemicalbook.com |
| ¹H | Variable (Broad) | Amide/Amine (N-H) protons. |
| ¹³C | 120 - 152 | Carbons of the pyridine ring. researchgate.netbmrb.io |
| ¹³C | ~165 | Carbonyl (C=O) carbon. rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.
The IR spectrum of this compound is characterized by several key absorption bands:
N-H Stretching: The N-H bonds of the primary amine (-NH₂) and secondary amide (-NH-) groups give rise to sharp to medium intensity bands in the 3200-3400 cm⁻¹ region. Primary amines typically show two bands in this area corresponding to symmetric and asymmetric stretching modes. libretexts.org
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹. libretexts.org
C=O Stretching (Amide I band): A strong, sharp absorption band appears around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in the hydrazide moiety. This is one of the most prominent peaks in the spectrum.
N-H Bending (Amide II band): This band, resulting from the bending vibration of the N-H bond, is typically found near 1600 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring produce a series of absorptions in the 1400-1600 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibration for the C-N bond is typically observed in the 1200-1350 cm⁻¹ region. researchgate.net
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands, including C-H out-of-plane bending, which are unique to the molecule and serve as a "fingerprint" for identification. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretching | 3200-3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | >3000 | Medium |
| C=O (Amide I) | Stretching | ~1670 | Strong |
| N-H (Amide II) | Bending | ~1600 | Medium |
| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 | Medium-Variable |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₆H₇N₃O). scbt.com The monoisotopic mass of the compound is 137.0589 Da.
In addition to providing the exact mass, MS analysis, particularly with techniques like Electron Ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that helps confirm the structure. For this compound, key fragmentation pathways would likely include:
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which would be observed at m/z 137.
Loss of the Hydrazide Moiety: Cleavage of the bond between the pyridine ring and the carbonyl group can lead to characteristic fragments.
Fragmentation of the Pyridine Ring: The aromatic ring can undergo characteristic cleavages, leading to smaller charged fragments. nist.gov
Analysis of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the identity of the side chain and the pyridine core.
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions due to:
π → π transitions:* These high-intensity absorptions, typically occurring below 300 nm, arise from the promotion of electrons in the π-bonding orbitals of the aromatic pyridine ring to anti-bonding π* orbitals.
n → π transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals.
This technique is particularly valuable for studying the formation of metal complexes. nih.gov Upon coordination of this compound to a metal ion, shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in molar absorptivity are observed. These changes can be monitored to determine the stoichiometry of the complex and to calculate its formation constant. nih.gov
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. rsc.org
While a crystal structure for the free ligand may not be widely reported, analysis of related pyridine carboxamide and hydrazide structures reveals key features. nih.govrsc.orgnih.gov These studies show that the molecule is largely planar, though some rotation can occur around the C-C bond connecting the side chain to the ring.
Crucially, X-ray crystallography elucidates the supramolecular architecture through non-covalent interactions. In the crystal lattice of similar compounds, molecules are often linked by:
Hydrogen Bonding: The N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen atom can act as acceptors, leading to the formation of extensive one-, two-, or three-dimensional networks. academicjournals.org
π–π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal packing. nih.govmdpi.com
Table 3: Illustrative Crystallographic Data for a Related Pyridine Dicarboxamide Derivative
| Parameter | Description | Example Value |
| Crystal System | The geometry of the unit cell | Monoclinic |
| Space Group | The symmetry of the crystal | P2₁/c |
| Intermolecular Interactions | Forces holding the crystal together | N-H···N Hydrogen Bonds, π–π Stacking |
| Centroid-Centroid Distance | A measure of π–π stacking | ~3.7 Å nih.gov |
Chromatographic Separations and Detection (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile, polar compounds like this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water/acetonitrile with a buffer). helixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can also be highly effective for separating isomers and related impurities. helixchrom.com Detection is typically achieved using a UV detector set at a wavelength where the pyridine ring absorbs strongly, or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nasa.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. While direct analysis is possible, derivatization may sometimes be employed to improve chromatographic behavior. In GC, the compound is separated from impurities based on its boiling point and interactions with the stationary phase of the column (e.g., a nonpolar HP-5ms column). mdpi.com The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information for identification and quantification, often using selected ion monitoring (SIM) mode for high sensitivity. mdpi.comhmdb.ca
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability Studies
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a compound. For instance, in studies of related compounds, TGA has been used to identify the temperatures at which significant weight loss occurs, indicating decomposition or the loss of volatile components.
In a typical TGA experiment, a sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve, providing a measure of the compound's thermal stability. For example, a study on a novel polyfunctional pyridine-based derivative reported a decomposition temperature of 217 °C, indicating good thermal stability. cdnsciencepub.com
The atmosphere in which the analysis is conducted (e.g., inert like nitrogen, or oxidative like air) can significantly influence the decomposition pathway. hud.ac.uk Analysis of alkaline earth metal picolinates showed that while the initial dehydration steps were similar in both air and nitrogen atmospheres, the subsequent decomposition mechanisms were profoundly affected by the atmosphere used. hud.ac.uk
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, glass transitions, and solid-solid phase transitions.
For example, DSC analysis of picolinamide (B142947) revealed a solid-solid phase transition and a melting point. researchgate.net The DSC curve of arbidol (B144133) hydrochloride, another heterocyclic compound, showed complex phase transformations, including the release of crystallization water and polymorphic transitions at elevated temperatures. nih.gov These examples highlight the capability of DSC to elucidate the thermal behavior and stability of complex organic molecules. The data from DSC can be crucial for understanding the physical stability of a compound under different thermal conditions.
Future Perspectives and Emerging Research Directions for Pyridine 2 Carboximidohydrazide
Design and Synthesis of Advanced Pyridine-2-carboximidohydrazide Architectures
The future of this compound research lies in the creation of more complex and functionally diverse molecular structures. Synthetic strategies are moving beyond simple derivatives to construct sophisticated architectures with tailored properties.
One promising avenue is the synthesis of Schiff bases derived from pyridine (B92270) carboxamides. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases have been prepared, demonstrating significant antimicrobial activity. nih.gov This approach involves the initial synthesis of bis-hydrazides from pyridine-2,6-dicarbonyl dichloride, followed by condensation with various aldehydes to yield the final Schiff base derivatives. nih.gov The incorporation of different aromatic or heterocyclic aldehydes allows for a high degree of structural diversity, enabling the fine-tuning of their biological profiles. nih.gov
Another area of focus is the development of macrocyclic and supramolecular assemblies. The pyridine-2,6-dicarboxamide scaffold is particularly well-suited for creating complex structures due to its ability to form multiple hydrogen bonds and coordinate with metal ions. mdpi.com These features are being exploited to design novel sensors, coordination complexes, and functional materials. mdpi.com Research into pyridine-2-carboxamide derivatives has shown their potential as building blocks for self-assembling super-architectures, driven by specific hydrogen-bonding arrays. nih.gov
Future work will likely involve the exploration of novel reaction pathways and the use of advanced synthetic techniques to access previously unattainable molecular designs. The goal is to create a new generation of this compound-based compounds with enhanced efficacy and novel functionalities.
Rational Drug Design and Optimization Based on Mechanistic Understanding
A deeper understanding of the mechanisms by which this compound derivatives exert their biological effects is crucial for the rational design of new and improved therapeutic agents. The pyridine ring is a key structural element in numerous approved drugs, valued for its ability to engage in favorable interactions with biological targets through π-π stacking, hydrogen bonding, and metal coordination. mdpi.com
Computational studies are playing an increasingly important role in elucidating these interactions. researchgate.netresearchgate.net Molecular docking simulations, for example, can predict the binding modes of this compound derivatives with specific enzymes or receptors, providing insights that can guide the design of more potent and selective inhibitors. nih.gov For instance, in the context of anti-HIV research, molecular docking has been used to understand the binding of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives to the HIV-1 reverse transcriptase enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool for drug optimization. researchgate.netnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can identify the key molecular properties that govern efficacy. This information can then be used to design new derivatives with improved therapeutic potential. For example, incorporating lipophilic functionalities into the pyridine carbohydrazide (B1668358) framework has been shown to enhance the biological activity of the drug by facilitating its diffusion through the lipid-rich bacterial wall. mdpi.com
Future research will focus on integrating experimental data with advanced computational models to build a comprehensive understanding of the structure-activity relationships of this compound derivatives. This knowledge will be instrumental in the development of next-generation drugs with enhanced efficacy and reduced side effects.
Applications in Advanced Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. The ability of the pyridine-2,6-dicarboxamide scaffold to form well-defined, one-dimensional supramolecular structures through hydrogen bonding has been demonstrated. nih.govresearchgate.net This self-assembly behavior is key to creating novel materials with ordered structures and tailored properties.
The coordination chemistry of this compound derivatives is also a rich area of exploration. These compounds can act as ligands, binding to metal ions to form coordination complexes with interesting catalytic or magnetic properties. mdpi.com For example, a novel Ba(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand has been synthesized and characterized, demonstrating catalytic activity in oxidation reactions. mdpi.com
Future research in this area will likely focus on the design of new this compound-based ligands for specific applications, such as in the development of new catalysts, sensors, and molecular electronic devices. The ability to control the self-assembly of these molecules opens up exciting possibilities for the bottom-up fabrication of functional nanomaterials.
Innovations in Sustainable Chemical Processes and Catalysis
The principles of green chemistry are increasingly being applied to the synthesis and application of this compound and its derivatives. Researchers are exploring more environmentally friendly synthetic routes that reduce waste and energy consumption. mdpi.com
Pyridine-2-carboxylic acid has been shown to be an effective and recyclable catalyst for the rapid, multi-component synthesis of pyrazolo[3,4-b]quinolinones under mild conditions. rsc.org This highlights the potential of pyridine derivatives to act as green catalysts in organic synthesis. Additionally, pyridine-based catalysts are being investigated for their ability to control reaction networks, such as in the carbodiimide-fueled conversion of carboxylic acids to anhydrides. chemrxiv.org
The development of catalysts based on this compound ligands is another promising area. The pyridyl carboxamidine ligand, for instance, has been shown to enable nickel-catalyzed cross-coupling reactions of various nitrogen heterocycles with alkyl halides. sigmaaldrich.com These catalytic systems offer new and efficient ways to form important chemical bonds.
Future efforts will likely focus on expanding the catalytic applications of this compound derivatives and developing more sustainable synthetic processes. This includes the use of renewable starting materials and the design of catalysts that can operate under milder reaction conditions.
Integration of Machine Learning and Deep Learning in this compound Ligand Discovery
The integration of machine learning (ML) and deep learning (DL) is set to revolutionize the discovery of new ligands based on the this compound scaffold. mdpi.com These computational approaches can analyze vast chemical datasets to identify promising drug candidates and predict their properties with a high degree of accuracy. nih.govresearchgate.net
ML models can be trained on existing data of P2Y receptor agonists to identify new potential ligands. nih.gov For example, a variety of classification algorithms, including deep learning, random forest, and support vector classification, have been used to select diverse molecular structures for screening. nih.gov This approach has led to the identification of novel modulators of several P2Y receptor subtypes. nih.gov
In the context of GPCR ligand discovery, machine learning can be used for both ligand-based and structure-based virtual screening. nih.gov By learning the complex relationships between molecular structure and biological activity, these models can significantly accelerate the initial stages of drug discovery. nih.gov Machine learning force fields (MLFF) are also being developed to study the complex interactions between ligands and their protein targets, providing detailed insights into binding geometries and dynamics. sciopen.com
The future of this compound research will undoubtedly involve the extensive use of ML and DL. These powerful tools will enable the rapid and efficient exploration of the vast chemical space of this compound derivatives, leading to the discovery of new molecules with a wide range of therapeutic and materials science applications.
Q & A
Q. What are the standard synthetic routes for Pyridine-2-carboximidohydrazide, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via condensation reactions. For example, reacting pyridine-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions in ethanol or methanol is a common method. Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (~78°C for ethanol) to ensure complete reaction while avoiding decomposition.
- Stoichiometric ratios : Using a 1:1.2 molar ratio of starting material to hydrazine hydrate to drive the reaction to completion.
- Solvent selection : Polar aprotic solvents like DMF may enhance reactivity but require careful purification to remove residues .
- Catalysts : Adding catalytic amounts of acids (e.g., HCl) to accelerate imine bond formation.
Q. How is this compound characterized using spectroscopic and thermal methods?
Key characterization techniques include:
- FTIR : Peaks at ~1645 cm⁻¹ (C=N stretch), ~3367 cm⁻¹ (N-H stretch of imines), and ~1745 cm⁻¹ (C=O stretch if present) confirm functional groups .
- Melting Point : A sharp melting point (e.g., 252°C for derivatives) indicates purity .
- NMR : H NMR in DMSO-d₆ shows aromatic protons (~7.5–8.5 ppm) and hydrazide NH signals (~9–10 ppm).
- Elemental Analysis : Matching calculated and observed C, H, N percentages validates molecular composition.
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported biological activity of this compound derivatives across different studies?
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Purity issues : Impurities from incomplete synthesis or degradation (e.g., hydrolysis in aqueous media) can skew results. Use HPLC or TLC to verify purity (>95%) .
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Structural modifications : Subtle changes in substituents (e.g., Mannich base formation at the indole ring) significantly alter activity. Compare derivatives using SAR (Structure-Activity Relationship) models .
Q. What methodological considerations are critical when designing multi-step synthetic pathways incorporating this compound?
Key factors include:
- Intermediate stability : Protect reactive groups (e.g., hydrazide NH) using Boc or Fmoc groups during subsequent reactions .
- Solvent compatibility : Avoid protic solvents (e.g., water) in steps involving imine intermediates to prevent hydrolysis.
- Scalability : Optimize for minimal side products; consider flow chemistry for continuous production .
- Analytical validation : Use LC-MS or HRMS to track intermediate formation and ensure fidelity at each step .
Q. How can this compound be adapted for use in metal ion detection or coordination chemistry studies?
The compound’s hydrazide moiety acts as a chelating agent. Methodological steps include:
- Ligand design : Modify the pyridine ring with electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity .
- Spectrophotometric titration : Monitor UV-Vis shifts (e.g., λmax changes upon Cu²⁺ binding) to determine stability constants.
- X-ray crystallography : Co-crystallize with target metals (e.g., Fe³⁺) to elucidate coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
